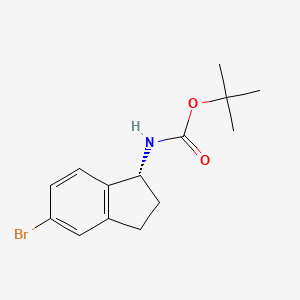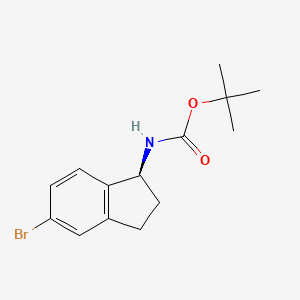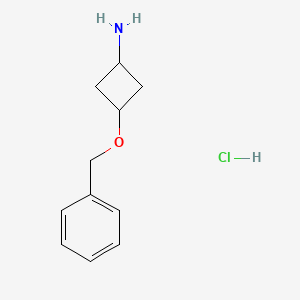![molecular formula C22H22O8 B3060913 Etoposide impurity J [EP] CAS No. 118356-05-1](/img/structure/B3060913.png)
Etoposide impurity J [EP]
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etoposide impurity J involves several steps, starting from podophyllotoxin, a naturally occurring compound. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the podophyllotoxin structure.
Methoxylation: Addition of methoxy groups to specific positions on the molecule.
Cyclization: Formation of the benzofuran ring structure.
These reactions typically require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of etoposide impurity J is often carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Raw Material Preparation: Purification of podophyllotoxin.
Reaction Execution: Sequential addition of reagents under controlled conditions.
Purification: Isolation of etoposide impurity J using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Etoposide impurity J undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will revert these to hydroxyl groups .
Scientific Research Applications
Etoposide impurity J is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard in the development and quality control of etoposide.
Cancer Studies: Investigating its role and effects in cancer treatment.
Drug Development: Exploring its potential as a lead compound for new therapeutic agents.
Molecular Biology: Studying its interactions with biological molecules and pathways
Mechanism of Action
Etoposide impurity J exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces breaks in the DNA strands, preventing cell division and leading to cell death. This mechanism is similar to that of etoposide, making it a valuable tool in understanding the drug’s action .
Comparison with Similar Compounds
Similar Compounds
Etoposide: The parent compound, used widely in chemotherapy.
Teniposide: Another chemotherapeutic agent with a similar mechanism of action.
Podophyllotoxin: The natural precursor from which etoposide and its impurities are derived
Uniqueness
Etoposide impurity J is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its biological activity and interactions, making it a distinct entity in pharmaceutical research .
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)20(16)23)18-11-6-14-15(30-9-29-14)7-12(11)21(27-3)13-8-28-22(24)19(13)18/h4-7,13,18-19,21,23H,8-9H2,1-3H3/t13-,18+,19-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKNUDRCUERFP-DXRQPORESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118356-05-1 | |
| Record name | 5,8,8a,9-Tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-methoxy-furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, (5R-(5alpha,5abeta,8aalpha,9beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118356051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-9-METHOXY-FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5BXI2HZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)



![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)



![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)


